molecular formula C15H19NO3 B2767863 Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2302860-65-5

Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B2767863
CAS No.: 2302860-65-5
M. Wt: 261.321
InChI Key: KXAUKCQSYITOOZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 . The compound is a yellow liquid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was achieved starting from commercially available 4-bromo-1H-indole and using simple reagents . The process involved several steps, including formylation, reduction, protection, and olefination .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a yellow liquid . It has a molecular weight of 261.32 .

Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine, a derivative closely related to tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, was developed as an affordable antimalarial 4-aminoquinoline drug. Its development was based on a public-private partnership, emphasizing its effectiveness against Plasmodium falciparum and rodent malaria parasites. The optimized synthesis of this molecule involved a two-step procedure from readily available materials, highlighting its potential for cost-effective antimalarial therapy (O’Neill et al., 2009).

Chemical Synthesis and Catalysis

1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) serves as a novel tert-butoxycarbonylation reagent for chemoselective reactions. This compound, which shares structural similarities with this compound, is effective in the tert-butoxycarbonylation of acidic proton-containing substrates, such as phenols and aromatic amine hydrochlorides, without the need for a base. The reactions proceed in high yield under mild conditions, demonstrating its utility in organic synthesis (Saito, Ouchi, & Takahata, 2006).

Isoquinoline and Isochromene Synthesis

The compound is involved in the versatile synthesis of isoquinoline-4-carboxylic esters and isochromene-4-carboxylic esters through direct PdI2-catalyzed oxidative heterocyclization/alkoxycarbonylation. This method highlights the synthetic utility of this compound derivatives in preparing complex heterocycles, which are valuable in medicinal chemistry and drug discovery (Gabriele et al., 2011).

Organic Synthesis Techniques

This compound derivatives are also pivotal in highly stereoselective hydroformylation reactions to produce key intermediates for the synthesis of amino acid derivatives. These intermediates are of significant synthetic value, offering pathways to diverse chemical entities (Kollár & Sándor, 1993).

Synthesis of Tetrahydroisoquinolines

The derivatives derived from this compound are utilized in the synthesis of tetrahydroisoquinolines, demonstrating its importance in the synthesis of natural alkaloid structures. This showcases the compound's role in the efficient construction of complex natural products and bioactive molecules (Huber & Seebach, 1987).

Properties

IUPAC Name

tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-11-6-4-5-7-13(11)12(9-16)10-17/h4-7,10,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAUKCQSYITOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302860-65-5
Record name tert-butyl 4-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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